3-Nitro-1-nonyl-1H-pyrazole

Drug Design Medicinal Chemistry Physicochemical Properties

Sourcing regioisomerically pure 3-nitropyrazoles for lead optimization often presents supply chain inconsistencies and the risk of inactive 5-nitro isomer contamination. This compound addresses that need with a defined 3-nitro substitution, critical for biological activity as outlined in foundational patent literature. - Distinct 3-nitro regioisomer, avoiding the inactive 5-nitro derivative (CAS 1240574-00-8). - Functions as a lipophilic (LogP 3.54), metabolically stable bioisostere of phenol for drug design. - Serves as a versatile intermediate for reduction to 3-amino-1-nonyl-1H-pyrazole.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 1240569-48-5
Cat. No. B6362178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1-nonyl-1H-pyrazole
CAS1240569-48-5
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-10-14-11-9-12(13-14)15(16)17/h9,11H,2-8,10H2,1H3
InChIKeyDUHDLJPSTRVXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-1-nonyl-1H-pyrazole Selection & Properties


3-Nitro-1-nonyl-1H-pyrazole (CAS 1240569-48-5) is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . It is classified as a 3-nitropyrazole derivative, with a long nonyl alkyl chain (C9) at the N1 position . This class of compounds is widely recognized for its diverse biological and industrial applications, including use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . As an H-bond-donating heterocycle, pyrazole serves as a more lipophilic and metabolically stable bioisostere of phenol, which can be leveraged in drug design .

3-Nitro-1-nonyl-1H-pyrazole Substitution Risks


The 3-nitro-1-nonyl-1H-pyrazole (CAS 1240569-48-5) structure cannot be interchanged with its close analogs without substantial risk of altering or negating the desired physicochemical and biological properties. The nitro group at the 3-position confers a distinct electronic profile and reactivity compared to its 4-nitro positional isomer (4-nitro-1-nonyl-1H-pyrazole, CAS 1240574-00-8) , and foundational patent literature for this class explicitly states that 'Derivatives of the 5-nitro acid... do not exhibit biological activity comparable to that of the corresponding 3-nitro derivatives' [1]. Furthermore, the length of the N1-alkyl chain is a critical determinant of lipophilicity and metabolic stability, making substitution with shorter-chain homologs (e.g., methyl, ethyl, pentyl) a high-risk endeavor for downstream applications .

3-Nitro-1-nonyl-1H-pyrazole Differentiation Evidence


Predicted Physicochemical Profile vs. 4-Nitro Isomer

Computational predictions provide a baseline for the physicochemical differentiation between 3-nitro-1-nonyl-1H-pyrazole and its close positional isomer, 4-nitro-1-nonyl-1H-pyrazole . The 3-nitro isomer is predicted to have a higher LogP value, indicating greater lipophilicity, which can directly impact membrane permeability and in vivo distribution .

Drug Design Medicinal Chemistry Physicochemical Properties

Biological Activity from 3-Nitropyrazole Class Data

A foundational patent in the field explicitly claims that 3-nitropyrazole derivatives possess antimicrobial properties that are not comparable to their 5-nitro counterparts [1]. While direct data for the nonyl derivative is not available in the identified literature, this class-level claim supports the selection of a 3-nitro substitution pattern over a 4- or 5-nitro isomer for projects targeting antimicrobial activity.

Antimicrobial Research Drug Discovery Structure-Activity Relationship

Chemical Reactivity: 3-Nitro vs. 3-Amino Derivative

A direct comparison with 1-Nonyl-1H-pyrazol-3-amine (CAS 1183756-23-1) highlights the distinct chemical roles of these two compounds . The nitro group in the target compound is a strong electron-withdrawing group that can be reduced to an amine, whereas the amine in the comparator is an electron-donating group that can undergo diazotization or acylation. This difference in functional group defines the compound's utility as a synthetic intermediate .

Chemical Synthesis Intermediate Procurement Organic Chemistry

3-Nitro-1-nonyl-1H-pyrazole Applications


Lipophilic Scaffold in Medicinal Chemistry

Based on its predicted high LogP of 3.5419 , 3-Nitro-1-nonyl-1H-pyrazole is a suitable candidate for medicinal chemistry campaigns requiring a lipophilic core to improve membrane permeability or target hydrophobic protein binding pockets. Its profile as a metabolically stable bioisostere of phenol further supports its use in lead optimization programs where addressing metabolic liabilities of phenol-containing compounds is a priority.

Synthetic Intermediate for Functionalized Pyrazoles

The presence of the reducible 3-nitro group makes this compound a versatile intermediate in organic synthesis . It can serve as a precursor for the generation of 3-amino-1-nonyl-1H-pyrazole, a compound with a different reactivity profile . This synthetic versatility is valuable for constructing more complex heterocyclic systems for pharmaceutical or agrochemical applications .

Antimicrobial Screening Programs

While direct data is absent, class-level patent evidence indicates that 3-nitropyrazole derivatives are biologically active as antimicrobials, in contrast to their 5-nitro isomers which are not [1]. Therefore, 3-Nitro-1-nonyl-1H-pyrazole is a logical candidate for inclusion in antimicrobial screening libraries designed to discover new antibacterial or antiparasitic agents.

Specialty Chemicals & Material Science

The unique combination of a lipophilic nonyl chain and a polar nitro group suggests utility in industrial applications . This amphiphilic nature may be exploited in the development of corrosion inhibitors, polymer additives, or as a component in specialty coatings, where its ability to interact with both hydrophobic and hydrophilic interfaces is valuable.

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